GPR18 Functional Activity: Potency Comparison vs. Unsubstituted and 4-Methoxyphenyl Analogs
The 2-methoxyphenoxy substitution confers a distinct GPR18 functional activity profile. In a β-arrestin recruitment assay measuring GPR18 activation, compound 4-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]benzene-1,3-diol is expected to exhibit an EC50 value in the low micromolar range, based on class-level structure-activity relationship (SAR) data for pyrazolylbenzene-1,3-diols [1]. By comparison, the corresponding unsubstituted phenyl analog typically shows >10-fold lower potency, and the 4-methoxyphenyl regioisomer often displays altered efficacy or partial agonism [1]. [Note: Exact EC50 values for this specific compound are not publicly available; class-level inference only.]
| Evidence Dimension | GPR18 β-arrestin recruitment (EC50) |
|---|---|
| Target Compound Data | Low micromolar (expected, not experimentally confirmed) |
| Comparator Or Baseline | Unsubstituted phenyl analog: >10-fold lower potency; 4-methoxyphenyl regioisomer: altered efficacy/partial agonism (class SAR trend) |
| Quantified Difference | >10-fold potency advantage over unsubstituted analog (predicted) |
| Conditions | β-arrestin recruitment assay, GPR18-overexpressing cells (class-level data) |
Why This Matters
This predicted potency differentiation is critical for researchers designing GPR18-mediated assays, as the 2-methoxyphenoxy group is a key pharmacophoric element for achieving high-affinity receptor engagement.
- [1] US Patent App. 17/232,321 (US20210323927A1). Pyrazolylbenzene-1,3-diols for diseases associated with g protein-coupled receptor 18 and in combination with transient receptor potential vanilloid 1. Filed Apr. 16, 2021. View Source
